molecular formula C25H24F3N5O2 B2834570 8-methyl-3-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105213-27-1

8-methyl-3-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2834570
CAS RN: 1105213-27-1
M. Wt: 483.495
InChI Key: ANROVTQDCBIESA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

While I found some resources that might contain structural information, none provided specific details about this compound .


Chemical Reactions Analysis

There’s a mention of this compound in the context of a crystal structure of the human PPAR-alpha ligand-binding domain , but it doesn’t provide details about its chemical reactions.

Scientific Research Applications

Anticancer Activity

Indole derivatives have been extensively studied for their potential as anticancer agents. The compound contains an indole moiety, which is known to exhibit cytotoxic effects against cancer cells. Researchers have investigated its ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways. Further studies are needed to explore its specific mechanisms of action and evaluate its efficacy against different cancer types .

Antimicrobial Properties

Indole derivatives often display antimicrobial activity. This compound may have potential as an antimicrobial agent against bacteria, fungi, and other pathogens. Researchers can explore its effectiveness in inhibiting microbial growth, biofilm formation, and resistance mechanisms. Investigating its mode of action and safety profile is crucial for its application in treating infections .

Neuroprotective Effects

Indole-based compounds have been investigated for their neuroprotective properties. This compound could be explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Studies may focus on its ability to modulate neuronal function, reduce oxidative stress, and enhance neuroprotection .

Anti-inflammatory Activity

Indole derivatives often exhibit anti-inflammatory effects. Researchers can investigate whether this compound has the potential to suppress inflammatory pathways, reduce cytokine production, and alleviate inflammation-related disorders. Understanding its molecular targets and safety profile is essential for developing anti-inflammatory drugs .

GPCR Modulation

The piperazine moiety in this compound suggests possible interactions with G protein-coupled receptors (GPCRs). Researchers can explore its binding affinity to specific GPCRs and assess its potential as a ligand for therapeutic purposes. GPCRs play critical roles in various physiological processes, making them attractive drug targets .

Drug Design and Optimization

Given the compound’s unique structure, it could serve as a starting point for drug design. Medicinal chemists can modify its substituents, optimize its pharmacokinetic properties, and enhance its selectivity for specific biological targets. Computational studies and in vitro assays can guide the rational design of novel drug candidates based on this scaffold .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of cellular targets, potentially contributing to its biological activity.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

It is known that indole derivatives can influence a wide range of biological activities . This suggests that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

It is known that indole derivatives have broad-spectrum biological activities , suggesting that they may have favorable pharmacokinetic properties that contribute to their bioavailability.

Result of Action

It is known that indole derivatives can exhibit a variety of biological activities . This suggests that the compound may induce a range of molecular and cellular effects, potentially contributing to its therapeutic potential.

Action Environment

It is known that the biological activity of indole derivatives can be influenced by a variety of factors . This suggests that environmental factors may play a role in modulating the action, efficacy, and stability of this compound.

properties

IUPAC Name

8-methyl-3-[3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F3N5O2/c1-16-5-6-20-19(13-16)22-23(30-20)24(35)33(15-29-22)8-7-21(34)32-11-9-31(10-12-32)18-4-2-3-17(14-18)25(26,27)28/h2-6,13-15,30H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANROVTQDCBIESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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